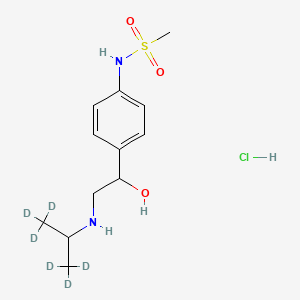
2-(2-Aminoethylamino)ethanol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethylamino)ethanol-d4 is a deuterium-labeled compound, which is a derivative of 2-(2-Aminoethylamino)ethanol. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethylamino)ethanol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: Applied in the development of new materials and chemical processes .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be an intermediate in the production of labelled mitoxantrone , a type II topoisomerase inhibitor used in cancer treatment.
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
Deuteration, the process of replacing hydrogen with its isotope deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
A computational study shows that 2-(2-aminoethylamino)ethanol has superior co2 separation performance to monoethanolamine .
Biochemische Analyse
Biochemical Properties
2-(2-Aminoethylamino)ethanol-d4 plays a significant role in biochemical reactions due to its structural similarity to naturally occurring amino alcohols. It interacts with various enzymes and proteins, particularly those involved in metabolic pathways. For instance, it can act as a substrate for enzymes like monoamine oxidase and transaminases, facilitating the study of enzyme kinetics and mechanisms. The deuterium labeling allows for the differentiation between the labeled and unlabeled forms, providing insights into the metabolic fate of the compound .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cell signaling, it can modulate the activity of signaling molecules, thereby affecting downstream pathways. Additionally, it has been observed to alter gene expression profiles, potentially through epigenetic modifications or transcription factor interactions. The compound also impacts cellular metabolism by serving as a precursor or intermediate in metabolic reactions, influencing the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its activity may diminish over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential cumulative impacts on metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by enzymes such as monoamine oxidase and transaminases, leading to the formation of intermediate metabolites. These interactions can affect the overall metabolic flux and alter the levels of specific metabolites, providing insights into the compound’s metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in regions where its target enzymes or proteins are localized .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylamino)ethanol-d4 typically involves the deuteration of 2-(2-Aminoethylamino)ethanol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity and yield of the final product are critical, and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethylamino)ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
2-(2-Aminoethylamino)ethanol-d4 can be compared with other similar compounds, such as:
2-(2-Aminoethylamino)ethanol: The non-deuterated form, which has different pharmacokinetic properties.
Monoethanolamine: A simpler amine with different reactivity and applications.
Diethanolamine: Another related compound with distinct chemical and physical properties
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways .
Eigenschaften
IUPAC Name |
2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJANUOQQMGNT-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
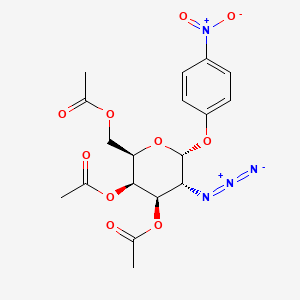
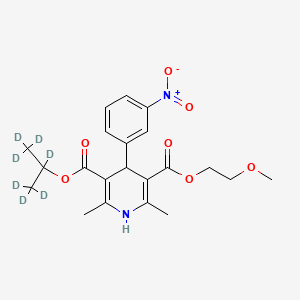
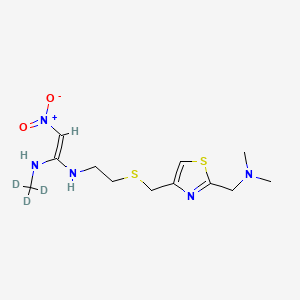

![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3](/img/no-structure.png)

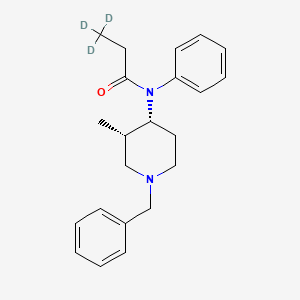
![2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B565491.png)

